molecular formula C9H18N2O4 B607022 Deanol pidolate CAS No. 23513-72-6

Deanol pidolate

Cat. No. B607022
CAS RN: 23513-72-6
M. Wt: 218.25
InChI Key: DAEHWWVKPWBXGD-DFWYDOINSA-N
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Description

Deanol pidolate, also known as 2-Dimethyl Aminoethanol, is a chemical compound that is involved in a series of reactions that form acetylcholine, a neurotransmitter found in the brain and other areas of the body . It is used for treating attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and a movement disorder called tardive dyskinesia . It is also used for improving memory and mood; boosting thinking skills and intelligence; and increasing physical energy, oxygen efficiency, athletic performance, and muscle reflexes .


Molecular Structure Analysis

The molecular formula of Deanol pidolate is C9H18N2O4 . It has an exact mass of 218.13 and a molecular weight of 218.250 . The elemental analysis shows that it contains Carbon (49.53%), Hydrogen (8.31%), Nitrogen (12.84%), and Oxygen (29.32%) .

Scientific Research Applications

1. Learning and Behavior Disorders in Children

Deanol has been investigated for its efficacy in children with learning and behavior disorders. Studies have shown that deanol can improve performance in children with these conditions, though the mechanism of action is still speculative. For instance, one study demonstrated significant improvements in behavior and learning abilities in children with such disorders (Lewis & Young, 1975).

2. Increase in Brain Acetylcholine

Research indicates that deanol can stimulate the synthesis of brain acetylcholine, a neurotransmitter, by elevating the tissue concentration of its precursor, choline. This suggests that deanol may have a role in enhancing cholinergic transmission (Haubrich, Wang, Clody, & Wedeking, 1975).

3. Hyperkinetic Children Treatment

Deanol has been used in the treatment of hyperkinetic children, showing benefits such as decreased hyperactivity and increased learning capacity. The drug has been found to be beneficial in a significant proportion of children with hyperkinetic syndrome, as indicated by several studies (Oettinger, 1958).

4. Behavioral Effects in Animal Studies

Animal studies on deanol have shown that it can have varying effects on behavior, dependent on the state of the cholinergic system. These studies provide insights into the potential mechanisms by which deanol affects the central nervous system (Russell & Jenden, 1981).

5. Treatment of Levodopa-Induced Dyskinesias

Deanol has been studied for its efficacy in treating levodopa-induced dyskinesias in patients with Parkinson's disease. Research indicates that it can be an effective treatment for this condition, with significant improvements observed in many patients (Miller, 1974).

6. Choline Metabolism in Peripheral Tissues

Research has also explored the impact of deanol on choline metabolism in peripheral tissues. Findings suggest that deanol can induce changes in choline concentration and turnover, potentially affecting central cholinergic effects (Haubrich, Gerber, & Pflueger, 1981).

Future Directions

While there aren’t many studies on DMAE, advocates believe it may have benefits for several conditions, including attention deficit hyperactivity disorder (ADHD), Alzheimer’s disease, dementia, and depression . More research is needed to confirm these potential benefits and to explore other possible applications of Deanol pidolate.

properties

IUPAC Name

2-(dimethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEHWWVKPWBXGD-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCO.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCO.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946233
Record name 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deanol pidolate

CAS RN

23513-72-6
Record name L-Proline, 5-oxo-, compd. with 2-(dimethylamino)ethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deanol pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL PIDOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V68I8147P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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